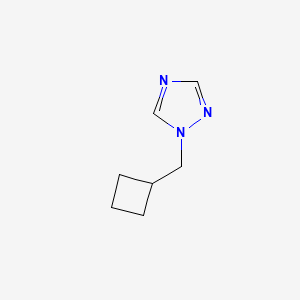

1-(Cyclobutylmethyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-(cyclobutylmethyl)-1,2,4-triazole |

InChI |

InChI=1S/C7H11N3/c1-2-7(3-1)4-10-6-8-5-9-10/h5-7H,1-4H2 |

InChI Key |

IDBVNITWADYYQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CN2C=NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1 Cyclobutylmethyl 1h 1,2,4 Triazole

Established Strategies for the Construction of the 1H-1,2,4-Triazole Core

The formation of the 1H-1,2,4-triazole ring can be achieved through several robust and well-documented chemical strategies. These methods often allow for the creation of a diverse array of substituted triazoles by varying the starting materials.

[3+2] cycloaddition reactions represent a powerful and versatile method for constructing the 1,2,4-triazole (B32235) skeleton. researchgate.net These reactions involve the combination of a three-atom dipole (the 1,3-dipole) with a two-atom component (the dipolarophile). A common approach is the 1,3-dipolar cycloaddition of nitrilimines, generated in situ from hydrazonoyl halides, with various partners containing double or triple bonds. researchgate.netfrontiersin.org For instance, the reaction of nitrilimines with carbodiimides or organo-cyanamide ions can yield aminotriazoles or triazol-imines, respectively. researchgate.net

Copper-catalyzed [3+2] cycloaddition has also been employed, for example, by reacting nitrile ylides with diazonium salts, which provides access to a diverse set of 1,2,4-triazoles under mild conditions. researchgate.netisres.org Similarly, a copper-catalyzed three-component reaction between 2-diazoacetonitriles, nitriles, and aryldiazonium salts affords 1-aryl 5-cyano-1,2,4-triazoles with high regioselectivity. isres.orgorganic-chemistry.org Mechanochemical methods, which use solvent-free grinding conditions, have also been developed for the copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles. researchgate.net

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| 1,3-Dipolar Cycloaddition | Hydrazonoyl hydrochlorides, Carbodiimides | Triethylamine | 5-Amino-1,2,4-triazoles | researchgate.net |

| [3+2] Cycloaddition | Nitrile ylides, Diazonium salts | Copper catalyst | Substituted 1,2,4-triazoles | researchgate.netisres.org |

| [3+2] Annulation | 2-Diazoacetonitriles, Nitriles, Aryldiazonium salts | Copper catalyst | 1-Aryl-5-cyano-1,2,4-triazoles | isres.orgorganic-chemistry.org |

| Mechanochemical [3+2] Cycloaddition | Azinium-N-imines, Nitriles | Copper acetate, Solvent-free | 1,2,4-Triazolo[1,5-a]pyridines | researchgate.net |

The cyclization of linear hydrazine (B178648) derivatives is a classical and widely used method for synthesizing the 1,2,4-triazole ring. This approach typically involves the condensation and subsequent intramolecular cyclization of compounds containing the requisite nitrogen-nitrogen bond.

Key precursors for this strategy include:

Amidrazones: These compounds are highly effective precursors. nih.govresearchgate.net For example, amidrazones can be acylated and then cyclized to form 3,5-disubstituted 1,2,4-triazoles. nih.gov

Hydrazones: Hydrazones can be converted into 1,2,4-triazoles through oxidative cyclization. frontiersin.orgnih.gov One method involves an iodine-catalyzed reaction of hydrazones with aliphatic amines, which proceeds through a cascade of C-H functionalization, C-N bond formation, and oxidative aromatization. frontiersin.orgorganic-chemistry.org Another approach uses selenium dioxide for the oxidative intramolecular cyclization of heterocyclic hydrazones. frontiersin.orgnih.gov

Thiosemicarbazides: These sulfur-containing analogs are frequently used. For instance, reacting thiosemicarbazide (B42300) with formic acid can lead to the formation of a 1,2,4-triazole-3-thiol, which can be further functionalized. nih.gov

A catalyst-free approach has been reported involving the reaction of arylidene thiazolone with aryl or alkyl hydrazines, which proceeds via ring opening and intramolecular cyclization to yield functionalized 1,2,4-triazoles. rsc.org

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like 1,2,4-triazoles by combining three or more starting materials in a single pot. rsc.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate diverse molecular scaffolds. rsc.org

Several MCR strategies have been developed for 1,2,4-triazole synthesis. A one-pot, three-component process can produce highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org Another example is a metal-free, three-component reaction involving isothiocyanates, amidines, and hydrazines to yield fully substituted 1H-1,2,4-triazol-3-amines. isres.org Electrochemical MCRs have also been described, such as the reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate, and an alcohol to form 1,5-disubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.org

| Reaction Type | Components | Key Features | Product Type | Reference |

| One-Pot Process | Carboxylic acids, Amidines, Hydrazines | High regioselectivity, Good functional group tolerance | 1,3,5-Trisubstituted-1,2,4-triazoles | organic-chemistry.org |

| Three-Component Synthesis | Anilines, Amino pyridines/pyrimidines | Direct synthesis from amines | 1-Aryl-1,2,4-triazoles | acs.org |

| Metal-Free Condensation | Isothiocyanates, Amidines, Hydrazines | Oxidant- and catalyst-free | Fully substituted 1H-1,2,4-triazol-3-amines | isres.org |

| Electrochemical MCR | Aryl hydrazines, Paraformaldehyde, NH₄OAc, Alcohols | Uses alcohol as solvent and reactant | 1,5-Disubstituted-1,2,4-triazoles | isres.orgorganic-chemistry.org |

Once the 1,2,4-triazole core is formed, it can be further modified to introduce various functional groups. This is distinct from N-alkylation to introduce the primary substituent and often focuses on the carbon atoms of the ring or exocyclic functional groups. For example, 1,2,4-triazole-3-thiones, synthesized from thiosemicarbazide derivatives, are versatile intermediates. nih.govresearchgate.net The thione group can be alkylated to form thioethers or can participate in further reactions. researchgate.netuzhnu.edu.ua For instance, one-pot multicomponent reactions can use a pre-formed triazolethione to synthesize more complex, trisubstituted triazolethiones. nih.gov This functionalization allows for the synthesis of a wide array of derivatives with potential biological activities. nih.govchemmethod.com

Specific Approaches for Introducing the Cyclobutylmethyl Substituent

To synthesize the target compound, 1-(Cyclobutylmethyl)-1H-1,2,4-triazole, the cyclobutylmethyl group must be attached to one of the nitrogen atoms of the triazole ring. The most direct and common method for achieving this is through N-alkylation.

N-alkylation of 1,2,4-triazole involves the reaction of the triazole heterocycle with an appropriate alkylating agent, such as (bromomethyl)cyclobutane (B93029) or (iodomethyl)cyclobutane. The reaction is typically performed in the presence of a base to deprotonate the triazole, forming a triazolide anion that acts as the nucleophile. researchgate.net

A significant challenge in the alkylation of unsubstituted 1,2,4-triazole is the control of regioselectivity. The triazolide anion has nucleophilic character at both the N1 and N4 positions, leading to the potential formation of two different isomers: the 1-substituted and the 4-substituted product. researchgate.net

Studies have shown that the ratio of N1 to N4 alkylation can be influenced by the choice of base, solvent, and reaction conditions. researchgate.net For example, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in a solvent like tetrahydrofuran (B95107) (THF) has been reported to consistently favor the formation of the 1-substituted isomer, often with a regioselectivity of around 90:10 (N1:N4). researchgate.net The alkylation of 1,2,4-triazole with various alkyl halides has been shown to produce the 1-alkyl-1,2,4-triazole as the major product in high isolated yields (>90%). nih.gov The resulting 1-alkyl triazoles can then be further quaternized at the N4 position if desired. nih.gov

| Reactants | Base | Solvent | Major Product | Regioselectivity (N1:N4) | Reference |

| 1,2,4-Triazole, Alkyl Halide | DBU | THF | 1-Alkyl-1,2,4-triazole | ~90:10 | researchgate.net |

| 1,2,4-Triazole, Alkyl Halide | Various | Various | 1-Alkyl-1,2,4-triazole | >90% Yield | nih.gov |

| 1,2,4-Triazole, 4-Nitrobenzyl Halide | Various | Various | 1-(4-Nitrobenzyl)-1,2,4-triazole | 90:10 | researchgate.net |

Coupling Reactions Involving Cyclobutylmethyl Precursors

The synthesis of this compound is fundamentally an N-alkylation reaction. The primary approach involves the coupling of the 1,2,4-triazole heterocycle with a suitable cyclobutylmethyl precursor. This precursor is typically an electrophilic species, such as (bromomethyl)cyclobutane or (iodomethyl)cyclobutane, which contains a good leaving group to facilitate nucleophilic attack by one of the nitrogen atoms of the triazole ring.

The reaction is a form of nucleophilic substitution where the 1,2,4-triazole anion, generated in situ by a base, attacks the electrophilic carbon of the cyclobutylmethyl halide. The choice of solvent, base, and temperature plays a critical role in the reaction's success, influencing both yield and the regiochemical outcome. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Chan-Lam couplings, are also viable, though more commonly applied for N-arylation rather than N-alkylation. researchgate.netnih.gov However, these methods can be adapted for C-C bond formation on the triazole ring if a halogenated triazole is first N-alkylated with the cyclobutylmethyl group. researchgate.net A sequential reaction involving the in-situ generation of a hydrazonoyl chloride from a hydrazone, followed by a formal [3+2] cycloaddition with a nitrile, represents a more complex but versatile method for creating multi-substituted N-alkyl-triazoles. scribd.com

Regioselectivity Control in N-Substitution

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the N-substitution. The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4), but due to tautomerism, alkylation typically occurs at the N1 or N2 positions of the 1,2,3-triazole analogue, or the N1 and N4 positions of the 1,2,4-triazole. Achieving selective substitution at the N1 position to yield the desired 1H-isomer over the 4H-isomer is paramount.

Several factors influence the regiochemical outcome:

Steric Hindrance : Bulky substituents on the triazole ring can sterically direct the incoming electrophile to the less hindered nitrogen atom.

Reaction Conditions : The choice of base and solvent is critical. For instance, in the alkylation of 5-aryl-4-trifluoroacetyl-1,2,3-triazoles, polar aprotic solvents like DMF or DMSO favored the N2-isomer, while protic solvents like ethanol (B145695) or water were less selective. nih.gov

Catalyst : The catalyst can control regioselectivity. In the synthesis of disubstituted 1,2,4-triazoles, Cu(II) catalysis favored the 1,5-disubstituted product, whereas Ag(I) catalysis selectively yielded the 1,3-disubstituted isomer. organic-chemistry.org For N-alkylation of 1,2,3-triazoles, gold catalysis has been shown to be highly selective for the N2 position, potentially through hydrogen bonding interactions. rsc.org

Electronic Effects : The electronic properties of substituents on both the triazole and the alkylating agent can influence the nucleophilicity of the different nitrogen atoms. Electron-withdrawing groups on the triazole ring can alter the electron density and thus the site of attack. mdpi.com

Table 1: Factors Influencing Regioselectivity in N-Alkylation of Triazoles

| Factor | Influence on Regioselectivity | Example/Observation | Citation |

| Solvent | Polar aprotic solvents (DMF, DMSO) can favor one isomer over another compared to protic solvents (EtOH, H₂O). | In the alkylation of a substituted 1,2,3-triazole, DMF led to higher selectivity for the N2 isomer (83% major isomer) compared to EtOH (70% major isomer). | nih.gov |

| Base | The nature of the base (e.g., K₂CO₃ vs. Na₂CO₃) can impact the isomer ratio. | Na₂CO₃ was found to be the optimal base for achieving high yield and selectivity in the N-alkylation of a trifluoroacetyltriazole. | nih.gov |

| Catalyst | Metal catalysts can direct substitution to a specific nitrogen atom. | Gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers selectively produces N2-alkylation products. | rsc.org |

| Substituents | Steric and electronic properties of substituents on the triazole ring direct the incoming electrophile. | Strongly electron-withdrawing groups on hydrazonyl chlorides used to form 1,2,4-triazoles resulted in moderate yields, while electron-donating groups gave good to excellent yields. | mdpi.com |

Catalytic Systems in this compound Synthesis

The use of catalytic systems can significantly enhance the efficiency, selectivity, and sustainability of the synthesis of this compound. These systems can be broadly categorized into metal-catalyzed, organocatalytic, and enzyme-inspired approaches.

Metal-Catalyzed Methodologies (e.g., Copper-Catalyzed)

Metal catalysts are widely employed in the synthesis of N-substituted triazoles. Copper-catalyzed reactions, in particular, are prevalent for forming C-N bonds.

Copper Catalysis : Copper-catalyzed N-alkylation, often referred to as the Chan-Lam coupling or Ullmann condensation, is a powerful method. These reactions typically involve a copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)₂) as the catalyst, often in the presence of a ligand, to couple an N-H bond of the triazole with an alkyl halide. tandfonline.comnih.gov Copper nanoparticles have also emerged as efficient and recyclable catalysts for these transformations. acs.org For instance, Cu₂S nanoparticles have been used for the regioselective N-alkylation of 1,2,3-triazoles. acs.org

Other Metal Catalysts :

Gold : Gold catalysts, such as PPh₃AuCl/AgOTf, have been demonstrated to effectively catalyze the N2-selective alkylation of NH-1,2,3-triazoles. rsc.org

Palladium : Palladium catalysts are standard in cross-coupling reactions like Suzuki and Heck, which can be used to modify halogenated N-alkylated triazoles. researchgate.net Palladium has also been used in carbonylative reactions to produce 5-trifluoromethyl-1,2,4-triazoles. nih.gov

Nickel : Air-stable Ni(0) complexes can catalyze the transformation of oxadiazoles (B1248032) into 1,2,4-triazoles, offering an alternative route to the triazole core itself. organic-chemistry.org

Table 2: Selected Metal-Catalyzed Systems for Triazole Synthesis

| Metal Catalyst | Reaction Type | Precursors | Key Features | Citations |

| Copper (Cu) | N-Alkylation / Cycloaddition | Azoles, Alkyl Halides, Azides, Alkynes | Widely used, cost-effective, applicable in green solvents like water. | nih.govtandfonline.comnih.govacs.org |

| Gold (Au) | N-Alkylation | NH-1,2,3-triazoles, Vinyl Ethers | High regioselectivity for N2-alkylation. | rsc.org |

| Palladium (Pd) | Cross-Coupling / Carbonylative Cyclization | Halogenated triazoles, Boronic acids; Trifluoroacetimidohydrazides | Versatile for functionalization and ring formation. | researchgate.netnih.gov |

| Nickel (Ni) | Ring Transformation | Oxadiazoles | Formal atom-exchange process to form the triazole ring. | organic-chemistry.org |

| Silver (Ag) | Cyclization | Amidines, Hydrazides | Provides regioselectivity for 1,3-disubstituted 1,2,4-triazoles. | organic-chemistry.org |

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for triazole synthesis, which can reduce costs and toxicity. While less common for direct N-alkylation of triazoles compared to metal catalysis, organocatalytic principles can be applied. For example, the use of weak organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) is critical in some metal-free syntheses of 1,2,4-triazoles. nih.gov The concept of hydrogen bond-induced regioselectivity in gold-catalyzed reactions also hints at mechanisms that could be exploited in purely organocatalytic systems. rsc.org Metal-free syntheses have been developed for various substituted 1,2,4-triazoles, often relying on reagents like iodine or operating without any external catalyst under microwave irradiation. organic-chemistry.org

Enzyme-Inspired Catalysis

Biocatalysis and enzyme-inspired catalysis represent the frontier of green and highly selective synthesis. A practical, regioselective synthesis of 1,2,4-triazoles has been reported using an amine oxidase-inspired catalyst. rsc.org This system utilizes an o-quinone catalyst with an iron co-catalyst and oxygen as the terminal oxidant to couple primary amines and hydrazines, forming the triazole ring in an atom-economical and environmentally benign manner. rsc.org While this specific method builds the ring rather than alkylating it, the principle of mimicking enzyme active sites to achieve high selectivity and efficiency under mild conditions is directly applicable. Furthermore, chemoenzymatic strategies, which combine enzymatic and chemical steps, have been used to synthesize 1,2,3-triazole-α-D-glucosides, showcasing the potential of enzymes like glycosynthase to create complex triazole conjugates from unprotected precursors in aqueous media. acs.org

Chemical Reactivity and Transformation of 1 Cyclobutylmethyl 1h 1,2,4 Triazole

Reactions at the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com Its aromaticity, derived from the delocalization of 6π electrons over the ring, is a key factor in its stability. chemicalbook.comresearchgate.net The presence of three electronegative nitrogen atoms significantly influences the electronic distribution within the ring, rendering the carbon atoms electron-deficient. chemicalbook.com

Due to the low electron density at the carbon atoms, the 1,2,4-triazole ring is generally resistant to electrophilic substitution at these positions. Instead, electrophilic attack occurs preferentially at the nitrogen atoms, which possess higher electron density. chemicalbook.com In the case of 1-(cyclobutylmethyl)-1H-1,2,4-triazole, the N1 position is already substituted. The parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position in strong acidic conditions. chemicalbook.com Similarly, alkylation reactions on N-unsubstituted 1,2,4-triazoles can occur at either the N1 or N4 positions, depending on the reaction conditions. chemicalbook.com For this compound, any further electrophilic attack would theoretically target the N2 or N4 positions, with N4 being a likely site for protonation or alkylation, leading to the formation of a triazolium salt.

The carbon atoms of the 1,2,4-triazole ring are π-deficient, making them susceptible to nucleophilic attack. chemicalbook.com This reactivity is particularly noted at the C3 and C5 positions. However, direct nucleophilic substitution on an unsubstituted C-H bond of the triazole ring is challenging and typically requires activation. One strategy involves metalation of the C-H bond, often at the more acidic C5 position, followed by reaction with an electrophile. nih.gov For instance, copper-catalyzed C-H arylation has been demonstrated for simple 1,2,4-triazole rings, where deprotonation at C5 initiates the reaction. nih.gov Another approach is the conversion of the triazole into a triazolium salt, which significantly enhances the susceptibility of the ring carbons to nucleophilic attack. youtube.com In the context of this compound, functionalization via nucleophilic attack would likely require prior activation of a C-H bond or transformation into a reactive intermediate.

While the 1,2,4-triazole ring is generally stable, it can undergo modifications and rearrangements under specific conditions. One notable transformation is the Dimroth rearrangement, which is more commonly observed in 1,2,3-triazoles but provides insight into potential triazole ring dynamics. nih.govnih.gov This rearrangement involves a ring-opening and ring-closing sequence that can lead to the isomerization of substituted triazoles. nih.gov

Another class of transformations involves the reaction of the triazole ring with other reagents to form fused heterocyclic systems. For example, 1,2,4-triazole-3-thiol derivatives can react with electrophiles like α-bromo-γ-butyrolactone to form substituted products, which can be precursors to bicyclic systems. mdpi.com While not a direct rearrangement of the core ring, these reactions represent significant modifications. Additionally, visible light-induced [3+2] cyclization reactions have been used to synthesize 1,2,4-triazolines, which can be subsequently oxidized to form the aromatic 1,2,4-triazole ring. rsc.org Such photochemical methods could potentially be reversed or lead to ring-opening under certain conditions.

Table 1: Theoretical Reactivity of the 1,2,4-Triazole Ring

| Reaction Type | Reactive Site(s) | Driving Factor | Potential Products |

|---|---|---|---|

| Electrophilic Substitution | N4, N2 | High electron density on nitrogen atoms | Triazolium salts, N-substituted derivatives |

| Nucleophilic Substitution | C3, C5 | π-deficient carbon atoms | C-functionalized triazoles (requires activation) |

Reactivity of the Cyclobutylmethyl Moiety

The cyclobutylmethyl group attached to the triazole ring offers additional sites for chemical reactions, distinct from the aromatic core.

The cyclobutane (B1203170) ring is a strained four-membered carbocycle, and its chemistry is often driven by the desire to relieve this strain. However, modern synthetic methods have enabled the functionalization of the cyclobutane ring without ring-opening. C–H functionalization strategies are particularly powerful for introducing new substituents. nih.govacs.org For example, palladium-catalyzed reactions can achieve stereospecific C-H functionalization to create valuable cis-1,3-disubstituted cyclobutanes from cyclobutyl ketone precursors. nih.gov This suggests that if the cyclobutylmethyl group on the triazole were modified to contain a directing group, selective functionalization of the cyclobutane ring at the C3 position would be feasible.

Table 2: Potential Cyclobutane Ring Functionalization Strategies

| Method | Reagents/Catalyst | Type of Functionalization | Reference |

|---|---|---|---|

| Norrish-Yang / C-C Cleavage | UV light, Pd(II) catalyst | Arylation, Alkenylation, Alkynylation | nih.gov |

The methylene (B1212753) (-CH₂-) group linking the cyclobutyl ring and the triazole nitrogen acts as a flexible spacer. While generally unreactive, its proximity to the electron-withdrawing triazole ring can influence its reactivity. Reactions directly at this linker are less common without a pre-installed functional group. However, analogous structures, such as 1-(chloromethyl)-1H-1,2,4-triazole, demonstrate that if a leaving group is present on the methyl linker, it becomes a prime site for nucleophilic substitution. In such cases, various nucleophiles like amines, thiols, or alcohols can displace the leaving group to attach new functionalities to the methyl linker. Therefore, a potential synthetic route to modify this compound would involve a two-step process: initial functionalization of the methyl group (e.g., via radical halogenation), followed by nucleophilic substitution.

Derivatization Strategies for Analogues of this compound

The generation of analogues from this compound involves strategic chemical modifications. The inherent reactivity of the 1,2,4-triazole ring, characterized by its electron-deficient carbon atoms and available nitrogen lone pairs, provides multiple avenues for derivatization. chemicalbook.com These transformations are crucial for exploring the chemical space around the core structure and developing new compounds.

Synthesis of N-Substituted Analogues

With the N1 position of the triazole ring already occupied by the cyclobutylmethyl group, further substitution on the ring's nitrogen atoms typically involves alkylation or arylation at the N2 or N4 positions. This process often results in the formation of quaternary triazolium salts. The reaction of a 1-substituted-1H-1,2,4-triazole with an electrophile, such as an alkyl halide, leads to the formation of a positively charged triazolium ion. For instance, a general method involves reacting a 4-substituted-4H-1,2,4-triazole with a brominated reagent in a solvent like 1,4-dioxane (B91453) at reflux to yield triazolium bromide salts. researchgate.net A similar principle can be applied to this compound, where reaction with an electrophile would likely lead to a mixture of N2- and N4-substituted triazolium products. The specific site of substitution is influenced by steric and electronic factors imposed by the N1-cyclobutylmethyl group.

Table 1: Illustrative Example of N-Substitution

| Reactant | Reagent | Potential Product | Reaction Type |

| This compound | Methyl Iodide | 1-(Cyclobutylmethyl)-4-methyl-4H-1,2,4-triazol-1-ium iodide | N-Alkylation |

| This compound | Benzyl Bromide | 4-Benzyl-1-(cyclobutylmethyl)-4H-1,2,4-triazol-1-ium bromide | N-Alkylation |

Synthesis of C-Substituted Analogues on the Triazole Ring

Modification of the carbon backbone of the triazole ring in this compound can be achieved through various synthetic methods, though it is often more challenging than N-substitution. The C3 and C5 positions of the 1H-1,2,4-triazole are electron-deficient, making them susceptible to nucleophilic attack under certain conditions, but direct substitution often requires activation. chemicalbook.com

A common strategy for functionalizing the carbon atoms of a pre-formed triazole ring is through halogenation, followed by subsequent cross-coupling reactions. Research has shown that 1-aryl-1H- chemicalbook.comnih.govorganic-chemistry.orgtriazoles can be selectively brominated at the C5 position. nih.gov This reaction is typically carried out using N-Bromosuccinimide (NBS) in carbon tetrachloride with a radical initiator like benzoyl peroxide. nih.gov The resulting 5-bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazole would be a versatile intermediate. The bromine atom can then be replaced by various functional groups using transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), allowing for the introduction of aryl, vinyl, or alkynyl substituents at the C5 position.

Another approach involves the deprotonation of a C-H bond using a strong base (metalation), followed by quenching with an electrophile. This allows for the introduction of a range of substituents.

Table 2: Illustrative Example of C-Substitution on the Triazole Ring

| Reactant | Reagents | Intermediate Product | Reaction Type |

| This compound | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazole | Radical Halogenation |

| 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazole | Phenylboronic acid, Pd catalyst, Base | 1-(Cyclobutylmethyl)-5-phenyl-1H-1,2,4-triazole | Suzuki Coupling |

Modification of the Cyclobutyl Ring Structure in Analogues

Altering the cyclobutyl ring of this compound presents another avenue for creating analogues. While specific studies on this compound are not prevalent, general principles of aliphatic chemistry can be applied to propose potential modifications. The saturated nature of the cyclobutyl ring makes it relatively inert, but functionalization can be achieved under specific conditions.

One potential method is free-radical halogenation, which would introduce a halogen (e.g., bromine or chlorine) onto the cyclobutane ring. This reaction is often non-selective and could lead to a mixture of mono- and poly-halogenated products at various positions on the ring. The resulting halogenated analogue could then serve as a precursor for further nucleophilic substitution or elimination reactions.

Other transformations could include ring-opening or ring-expansion reactions, although these typically require harsh conditions or specific catalytic systems that might also affect the triazole ring. A more controlled approach would involve starting with a pre-functionalized cyclobutane derivative (e.g., cyclobutylmethanol or cyclobutanecarboxylic acid) before the synthesis of the triazole ring itself. This allows for greater control over the placement of functional groups on the cyclobutyl moiety.

Table 3: Illustrative Example of Cyclobutyl Ring Modification

| Reactant | Reagents | Potential Product(s) | Reaction Type |

| This compound | N-Bromosuccinimide (NBS), UV light | 1-((Bromocyclobutyl)methyl)-1H-1,2,4-triazole (mixture of isomers) | Free-Radical Halogenation |

Computational and Theoretical Investigations of 1 Cyclobutylmethyl 1h 1,2,4 Triazole and Its Analogues

Quantum Chemical Studies (e.g., DFT, Ab Initio Calculations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic properties and reactivity of molecules. umich.edunih.govresearchgate.net These methods have been widely applied to the 1,2,4-triazole (B32235) scaffold to understand its intrinsic characteristics. researchgate.netchemicalbook.com For 1-(Cyclobutylmethyl)-1H-1,2,4-triazole, DFT calculations, likely using a basis set such as B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry and compute various electronic parameters. researchgate.neterdogan.edu.tr

Electronic Structure and Molecular Orbital Analysis

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net

In analogous N-substituted 1,2,4-triazoles, the HOMO is typically distributed over the triazole ring, while the LUMO's location can be influenced by the nature of the substituent. For this compound, the HOMO would likely be centered on the triazole ring, with some contribution from the nitrogen atom linking the cyclobutylmethyl group. The LUMO would also be predominantly located on the triazole ring. The cyclobutylmethyl group, being a saturated alkyl substituent, is expected to have a modest electronic effect on the triazole ring, primarily through inductive effects.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates moderate electron-donating ability |

| LUMO Energy | Relatively low | Indicates moderate electron-accepting ability |

| HOMO-LUMO Gap | Large | Suggests high kinetic stability and low reactivity |

| Dipole Moment | Moderate | Arises from the asymmetry of the molecule and the polar C-N and N-N bonds |

| Molecular Electrostatic Potential (MEP) | Negative potential around the N2 and N4 atoms of the triazole ring | Indicates likely sites for electrophilic attack and hydrogen bond acceptance |

This table is generated based on qualitative analysis of data from studies on analogous 1,2,4-triazole derivatives.

Spectroscopic Property Prediction (Theoretical)

Quantum chemical methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra are routinely performed. erdogan.edu.trijsr.net

For this compound, theoretical ¹H and ¹³C NMR spectra can be calculated. The predicted chemical shifts would show distinct signals for the protons and carbons of the cyclobutyl ring and the triazole ring. nih.gov For instance, the protons on the triazole ring (at C3 and C5) would appear as singlets in the aromatic region of the ¹H NMR spectrum. chemicalbook.com The methylene (B1212753) protons of the cyclobutylmethyl group adjacent to the triazole nitrogen would be shifted downfield due to the electron-withdrawing effect of the ring.

Theoretical IR spectra can predict the vibrational frequencies corresponding to different bond stretches and bends. Key predicted vibrations for this molecule would include C-H stretching of the cyclobutyl and triazole rings, C=N and N-N stretching within the triazole ring, and various bending modes. erdogan.edu.tr

Conformational Analysis and Energy Landscape Mapping

The presence of the flexible cyclobutylmethyl group attached to the rigid triazole ring means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface associated with the rotation around single bonds. mdpi.com

For this molecule, the key dihedral angles to consider are those involving the C-N bond connecting the cyclobutyl and triazole moieties and the C-C bonds within the cyclobutyl ring. The puckering of the cyclobutane (B1203170) ring itself also contributes to the conformational landscape. Theoretical studies on similar N-alkyl substituted triazoles have shown that different conformers can have energies that are close to each other, suggesting that multiple conformations may coexist at room temperature. nih.gov

A potential energy surface scan, performed by systematically rotating the relevant dihedral angles and calculating the energy at each step using DFT or other methods, can identify the low-energy conformers. These stable conformations are often stabilized by weak intramolecular interactions. mdpi.com

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent. nih.govresearchgate.net An MD simulation of this compound, likely in a solvent like water or an organic solvent, would reveal how the molecule behaves in a more realistic setting than the gas phase calculations of quantum chemistry. nih.gov

The simulation would track the positions and velocities of all atoms in the system over time, governed by a force field. Analysis of the MD trajectory could reveal:

The preferred conformations of the molecule in solution.

The flexibility of the cyclobutylmethyl group and the puckering of the cyclobutane ring.

The solvent distribution around the molecule and the formation of solvent shells.

The time-averaged intermolecular interaction energies with the solvent.

For analogous triazole derivatives, MD simulations have been used to understand their interactions in different media, showing how the solvent can influence the conformational state and interaction energies. nih.govresearchgate.net

Prediction of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The 1,2,4-triazole ring is capable of participating in various intermolecular interactions that are crucial for its behavior in condensed phases and biological systems. nih.gov The nitrogen atoms of the triazole ring, particularly N2 and N4, are hydrogen bond acceptors. nih.gov While this compound does not have a hydrogen bond donor on the triazole ring, it can accept hydrogen bonds from donor molecules like water or alcohols.

The aromatic triazole ring can also engage in π-π stacking interactions with other aromatic systems. Although the cyclobutylmethyl group is not aromatic, in a condensed phase or a complex with another aromatic molecule, the triazole ring could participate in such interactions.

Computational methods like Atoms in Molecules (AIM) theory can be used to analyze the electron density to characterize and quantify the strength of these non-covalent interactions. Molecular Electrostatic Potential (MEP) maps, as mentioned earlier, also provide a visual guide to the regions of the molecule that are likely to engage in electrostatic interactions. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.netkashanu.ac.irphyschemres.org These models are built on the principle that the activity or property of a chemical is a function of its molecular structure.

For a class of compounds like N-substituted 1,2,4-triazoles, a QSAR study would involve:

Data Set Selection: A series of N-substituted 1,2,4-triazoles with measured biological activity (e.g., antifungal, anticancer) would be chosen. nih.govnih.gov

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). kashanu.ac.ir

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the activity. physchemres.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. physchemres.orgnih.gov

While a specific QSAR model for this compound would require a dataset of related compounds with measured activity, the general QSAR frameworks developed for other 1,2,4-triazoles can provide insights into which structural features are important for a particular biological activity. researchgate.netkashanu.ac.irphyschemres.org For instance, QSAR studies on antifungal triazoles often highlight the importance of specific steric and electronic features for binding to the target enzyme. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for 1 Cyclobutylmethyl 1h 1,2,4 Triazole and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1-(cyclobutylmethyl)-1H-1,2,4-triazole. One-dimensional (1D) NMR (¹H and ¹³C) provides initial data on the chemical environment of protons and carbons. For instance, in derivatives of 1,2,4-triazole (B32235), the proton of the N-H group in the triazole ring typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum, often around δ 10.3-11.0 ppm in DMSO-d6. ufv.br The specific chemical shifts for the cyclobutylmethyl group would be expected in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of all proton and carbon signals, especially in complex structures or metal complexes. These methods reveal connectivity between atoms, helping to piece together the complete molecular framework. For example, HMBC is instrumental in determining ¹⁵N chemical shifts at natural abundance, which is vital for studying tautomerism and coordination sites in triazole systems. acs.orgncl.res.in

Solid-State NMR (SS-NMR) is particularly valuable for characterizing metal complexes of this compound in their solid form. Unlike solution NMR, SS-NMR provides information about the molecule's structure in the crystalline state, avoiding complications from solvent interactions. ncl.res.in This technique is essential for studying compounds with low solubility and for understanding intermolecular interactions and packing effects in the solid state. For metal complexes, SS-NMR can probe the coordination environment of the metal ion and the triazole ligand. ncl.res.in

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 1,2,4-Triazole Derivatives

This table is illustrative and shows typical chemical shift ranges for related structures. Actual values for this compound may vary.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Triazole C-H | 8.0 - 8.5 | mdpi.comchemicalbook.com |

| ¹H | Triazole N-H | 10.3 - 14.2 | ufv.brmdpi.com |

| ¹H | CH₂ (next to triazole) | ~4.4 | urfu.ru |

| ¹H | Aliphatic CH, CH₂ | 1.5 - 2.8 | mdpi.com |

| ¹³C | Triazole C3/C5 | 145 - 175 | ufv.brmdpi.com |

| ¹³C | CH₂ (next to triazole) | ~59 | urfu.ru |

Advanced Mass Spectrometry for Mechanistic Studies

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and fragmentation patterns of this compound, offering insights into its structure and stability. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) is employed to study fragmentation pathways. nih.govresearchgate.net In this technique, the molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), breaking it into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For 1,2,4-triazole derivatives, common fragmentation pathways involve the cleavage of the triazole ring and the loss of small neutral molecules like N₂ or HCN. researchgate.netijsr.netrsc.org Studying these pathways helps to confirm the identity of the compound and can be used to distinguish between isomers. nih.gov For example, the fragmentation of 1,2,4-triazole-3-thiones has been studied to propose ion decay patterns. researchgate.netnuph.edu.ua

Furthermore, HRMS is a powerful tool for identifying transient reaction intermediates formed during the synthesis of this compound or its complexes. By analyzing the mass spectra of a reaction mixture over time, short-lived species can be detected and their elemental compositions determined, providing crucial evidence for proposed reaction mechanisms. nih.gov

Table 2: Common Fragmentation Patterns in Mass Spectra of 1,2,4-Triazole Derivatives

| Ion | Description | Significance | Reference |

|---|---|---|---|

| [M]+ or [M+H]+ | Molecular Ion or Protonated Molecule | Confirms molecular weight of the compound. | researchgate.netijpsjournal.com |

| [M - N₂]+ | Loss of a nitrogen molecule | Characteristic cleavage of the triazole ring. | rsc.org |

| [M - HCN]+ | Loss of hydrogen cyanide | Indicates a specific rearrangement and fragmentation of the triazole ring. | rsc.org |

Vibrational Spectroscopy (e.g., Raman, FTIR) for Bond Characterization and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups present in this compound. ufv.brijrpc.com These techniques measure the vibrational frequencies of bonds within the molecule, which are sensitive to the bond strength and the mass of the bonded atoms.

FTIR spectroscopy is particularly useful for identifying characteristic functional group vibrations. For 1,2,4-triazole derivatives, key absorption bands include N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=N and N=N stretching vibrations within the triazole ring (typically in the 1400-1600 cm⁻¹ region). ijrpc.comresearchgate.net The absence or presence of certain peaks, such as a carbonyl (C=O) band, can confirm the success of a cyclization reaction. ijrpc.com

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net For triazole compounds, Raman spectra can help in assigning ring-breathing modes and other skeletal vibrations. researchgate.netaip.org In studies of metal complexes, shifts in the vibrational frequencies of the triazole ring upon coordination to a metal ion can be observed in both FTIR and Raman spectra. These shifts provide direct evidence of ligand-metal bond formation and can help identify the nitrogen atom(s) involved in the coordination. nih.gov

Table 3: Characteristic FTIR Absorption Bands for 1,2,4-Triazole Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3100 - 3300 | N-H Stretch | Triazole N-H | ijrpc.comresearchgate.net |

| 3000 - 3100 | C-H Stretch | Aromatic/Triazole C-H | researchgate.net |

| 2850 - 3000 | C-H Stretch | Aliphatic (Cyclobutyl) | |

| 1500 - 1600 | C=N Stretch | Triazole Ring | researchgate.net |

| 1400 - 1500 | C=C Stretch (aromatic) | Triazole Ring | researchgate.net |

X-ray Crystallography for Solid-State Structure and Complex Formation

For the parent compound, X-ray crystallography can confirm the planarity of the triazole ring and determine the orientation of the cyclobutylmethyl substituent relative to the ring. It also reveals intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the crystal lattice. nih.gov

When this compound acts as a ligand to form metal complexes, X-ray crystallography is invaluable. It can unambiguously identify the coordinating nitrogen atom(s) of the triazole ring (N1, N2, or N4). nih.govnih.gov The analysis reveals the coordination geometry around the metal center (e.g., tetrahedral, octahedral), the bond distances between the metal and the ligand, and how multiple units assemble to form larger supramolecular structures or coordination polymers. nih.govnih.gov

Table 4: Illustrative Crystallographic Parameters for a 1,2,4-Triazole Derivative

This data is hypothetical and represents typical values found for such compounds.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.84 |

| b (Å) | 4.47 |

| c (Å) | 20.44 |

| β (°) | 106.25 |

| Volume (ų) | 951.4 |

| Z (molecules/unit cell) | 4 |

Data modeled after a related structure. rsc.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity. They are also used to monitor the progress of a chemical reaction. rjptonline.org

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of triazole derivatives. helixchrom.comsielc.com Different column types, such as reversed-phase (e.g., C18) or HILIC (Hydrophilic Interaction Liquid Chromatography), can be employed depending on the polarity of the compound. helixchrom.com By developing a suitable method (mobile phase composition, flow rate), a sharp, symmetrical peak for the target compound can be obtained, and its area can be used for quantification. Purity is often assessed by calculating the peak area percentage, with values of ≥99% being common for purified compounds. chemimpex.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. ijpsjournal.comrjptonline.org The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter a mass spectrometer, which provides mass information for identification. GC-MS is highly effective for both qualitative and quantitative analysis and is frequently used to confirm the presence and purity of triazole derivatives in reaction mixtures or final products. ijpsjournal.com

Table 5: Typical Chromatographic Methods for Analysis of 1,2,4-Triazole Derivatives

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Coresep 100 (Mixed-Mode) | Acetonitrile/Water/TFA | UV (200 nm) | Separation and Analysis | helixchrom.com |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water | DAD | Purity and Quantification | nih.gov |

Mechanistic Insights into Biological Interactions of 1 Cyclobutylmethyl 1h 1,2,4 Triazole Pre Clinical/in Vitro Focus

Enzyme Inhibition Studies (In Vitro Biochemical Assays)

In vitro biochemical assays are fundamental in characterizing the mechanism of action for 1,2,4-triazole (B32235) derivatives. These studies have successfully identified specific enzyme targets, analyzed the kinetics of inhibition, and elucidated the molecular interactions that underpin their biological activity.

The 1,2,4-triazole scaffold is a versatile pharmacophore known to inhibit a diverse range of enzymes critical to various pathological and physiological processes.

Cytochrome P450 14α-demethylase (CYP51): This is the most prominent target for antifungal triazoles. researchgate.net CYP51 is a vital enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. researchgate.net Its inhibition disrupts fungal membrane integrity, leading to cell growth arrest and death. nih.gov

Phospho-MurNAc-pentapeptide translocase (MraY): Recent research has identified novel, non-nucleoside 1,2,4-triazole derivatives as inhibitors of MraY. biorxiv.org This enzyme is an essential component of the bacterial peptidoglycan synthesis pathway, making it an attractive target for new antibacterial agents. biorxiv.org

Xanthine (B1682287) Oxidase (XO): Several series of 1,2,4-triazole derivatives have been developed as potent inhibitors of xanthine oxidase. nih.govnih.gov This enzyme plays a key role in purine (B94841) metabolism by converting xanthine to uric acid; its inhibition is a validated strategy for treating hyperuricemia and gout. nih.gov

α-Glucosidase: This enzyme, involved in carbohydrate digestion, has also been identified as a target for 1,2,4-triazole-based compounds. nih.gov Inhibition of α-glucosidase can help manage postprandial hyperglycemia in diabetes mellitus. nih.gov

Other enzymes reported to be inhibited by various 1,2,4-triazole derivatives include carbonic anhydrase and cholinesterases. nih.govnih.govresearchgate.net

Table 1: Key Enzyme Targets of 1,2,4-Triazole Derivatives

| Enzyme Target | Primary Function | Therapeutic Area | References |

|---|---|---|---|

| CYP51 | Fungal Ergosterol Biosynthesis | Antifungal | researchgate.netresearchgate.netnih.gov |

| MraY | Bacterial Peptidoglycan Synthesis | Antibacterial | biorxiv.org |

| Xanthine Oxidase | Uric Acid Production | Gout, Hyperuricemia | nih.govnih.gov |

| α-Glucosidase | Carbohydrate Digestion | Diabetes | nih.govresearchgate.net |

Kinetic studies quantify the potency and behavior of inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of an inhibitor required to reduce enzyme activity by 50%. For 1,2,4-triazole derivatives, IC₅₀ values vary widely depending on the specific derivative and the target enzyme. For instance, novel 1,2,4-triazole inhibitors of xanthine oxidase have demonstrated IC₅₀ values in the nanomolar range, superior to established drugs like febuxostat. nih.gov In the pursuit of MraY inhibitors, an initial lead compound from a 1,2,4-triazole series showed an IC₅₀ of 171 µM, which was later optimized to a more potent derivative with an IC₅₀ of 25 µM. biorxiv.org

Table 2: Examples of In Vitro Inhibitory Potency (IC₅₀) for 1,2,4-Triazole Derivatives

| Compound Class | Enzyme Target | Reported IC₅₀ Values | References |

|---|---|---|---|

| Novel 1,2,4-Triazole Derivative (Cmpd 7i) | Xanthine Oxidase | 0.20 nM | nih.gov |

| Optimized 1,2,4-Triazole Derivative (Cmpd 12a) | MraY (S. aureus) | 25 µM | biorxiv.org |

| Indolyl 1,2,4-Triazole Derivatives | CDK4 / CDK6 | 0.049 µM - 3.031 µM | rsc.org |

| Azinane-Triazole Derivatives | α-Glucosidase | 36.74 µM (for derivative 12d) | acs.org |

The mechanism of inhibition can differ based on how the triazole derivative interacts with the enzyme.

CYP51 Inhibition: The primary mechanism for triazole antifungals is the coordination of the N4 nitrogen atom of the 1,2,4-triazole ring with the ferric iron atom within the enzyme's heme prosthetic group. nih.govasm.org This interaction occupies the active site, preventing the binding and metabolism of the natural substrate, lanosterol (B1674476). This is a form of tight-binding, non-competitive inhibition. nih.gov

Xanthine Oxidase Inhibition: Studies on 3,5-disubstituted 1,2,4-triazoles have shown them to be highly potent competitive inhibitors of xanthine oxidase, suggesting they directly compete with the substrate (xanthine) for binding to the active site. nih.gov

Other Mechanisms: For other enzymes, different mechanisms have been observed. For example, a study on a 1,2,4-triazole derivative as a carbonic anhydrase II inhibitor identified its mechanism as uncompetitive, meaning it binds to the enzyme-substrate complex. nih.gov

Applications of 1 Cyclobutylmethyl 1h 1,2,4 Triazole and Its Derivatives in Non Clinical Contexts

Agrochemical Applications (Focus on Mechanisms)

Derivatives of 1-(Cyclobutylmethyl)-1H-1,2,4-triazole are recognized for their potential in crop protection, exhibiting a range of biological activities that are crucial for managing fungal diseases and pests.

The primary and most well-documented agrochemical application of 1,2,4-triazole (B32235) derivatives is as fungicides. rjptonline.org Their mechanism of action is predominantly centered on the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis. frontiersin.org

Ergosterol is a sterol, analogous to cholesterol in animals, that is an indispensable component of the fungal plasma membrane, where it governs membrane fluidity, permeability, and the function of membrane-bound enzymes. frontiersin.org Triazole fungicides, including those with a cyclobutylmethyl group, act as potent and specific inhibitors of a key enzyme in the ergosterol biosynthetic pathway: the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51). rjptonline.orgfrontiersin.org

The mechanism proceeds as follows:

Binding to CYP51: The triazole ring, specifically one of its nitrogen atoms, coordinates with the heme iron atom located in the active site of the CYP51 enzyme. This binding is highly specific and blocks the enzyme's normal function.

Inhibition of Demethylation: By binding to CYP51, the triazole molecule prevents the enzyme from catalyzing the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in its conversion to ergosterol.

Accumulation of Toxic Sterols: The inhibition of CYP51 leads to a depletion of ergosterol in the fungal membrane and a simultaneous accumulation of toxic, methylated sterol precursors.

Disruption of Membrane Function: The lack of ergosterol and the buildup of abnormal sterols severely compromise the structure and function of the fungal cell membrane. This disruption increases membrane permeability, leads to the leakage of essential cellular contents, and ultimately inhibits fungal growth and proliferation, resulting in a fungistatic or fungicidal effect. rjptonline.org

Recent studies have also uncovered a potential secondary mechanism where the accumulation of pathway intermediates triggers a negative feedback loop, further inhibiting HMG-CoA reductase, the rate-limiting enzyme at the beginning of the sterol biosynthesis pathway.

Molecular docking studies on various novel 1,2,4-triazole derivatives confirm that their binding mode within the active site of CYP51 is a critical determinant of their fungicidal potency.

While primarily known as fungicides, certain derivatives of 1,2,4-triazole have also been investigated for their herbicidal and insecticidal properties. The mechanism of action in these applications differs from the fungicidal pathway and is highly dependent on the specific structural modifications of the triazole molecule.

Herbicidal Activity: Several 1,2,4-triazole derivatives have been developed as herbicides. researchgate.netnih.gov Their mechanisms often involve the inhibition of essential plant-specific enzymes. For instance, some triazolinone herbicides, a related chemical class, are known to function as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of phototoxic intermediates, which cause rapid cell membrane disruption and plant death upon exposure to light. Other triazole-based herbicides have been designed based on existing compounds like Cafenstrole, suggesting varied molecular targets within plant biochemistry. acs.orgtandfonline.com

Insecticidal Activity: The insecticidal potential of 1,2,4-triazole derivatives has also been reported. researchgate.netresearchgate.net The mechanisms are diverse and target the nervous system or other vital physiological processes in insects. One identified mechanism for certain triazone derivatives involves acting as modulators of transient receptor potential (TRP) channels, which are non-selective cation channels involved in sensory functions. nih.gov This mode of action is similar to that of the commercial insecticide pymetrozine (B1663596) and leads to a cessation of feeding and eventual mortality. nih.gov Other research points towards the potential for triazole derivatives to inhibit acetylcholinesterase (AChE), a critical enzyme in the insect nervous system, leading to paralysis and death. researchgate.net

| Agrochemical Activity | Primary Mechanism of Action | Target Organism(s) |

| Fungicidal | Inhibition of lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and fungal cell membrane integrity. rjptonline.orgfrontiersin.org | Fungi |

| Herbicidal | Inhibition of plant-specific enzymes, such as protoporphyrinogen oxidase (PPO). researchgate.net | Weeds |

| Insecticidal | Modulation of transient receptor potential (TRP) channels or inhibition of acetylcholinesterase (AChE). researchgate.netnih.gov | Insects |

Materials Science Applications

The this compound structure serves as a valuable building block in materials science due to the ability of the triazole ring to act as a stable, functional ligand.

The 1,2,4-triazole ring contains three nitrogen atoms with lone pairs of electrons, making it an excellent N-donor ligand for coordinating with a wide range of metal ions. This property is extensively used to construct metal-organic frameworks (MOFs) and discrete coordination complexes.

Role as Ligands: 1,2,4-triazole derivatives can act as monodentate, bidentate, or bridging ligands, connecting metal centers to form one-, two-, or three-dimensional networks. The specific coordination mode depends on the reaction conditions and the nature of the substituents on the triazole ring. They readily form stable complexes with transition metals such as cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), and cadmium (Cd). isres.org

Applications in Catalysis: Metal complexes incorporating 1,2,4-triazole-based ligands, particularly those designed as N-heterocyclic carbenes (NHCs), have shown significant promise in catalysis. These complexes have been successfully employed in reactions such as the asymmetric hydrogenation of olefins and the catalytic oxidation of alcohols. rsc.orgrsc.org The triazole ligand plays a crucial role in stabilizing the metal center and influencing its electronic properties, thereby tuning the catalytic activity and selectivity.

Applications as Sensors: The interaction between triazole-based ligands and metal ions can be designed to produce a detectable signal, such as a change in fluorescence. This principle has been used to develop chemical sensors. For example, MOFs built with triazole-containing ligands have been shown to selectively detect the presence of specific metal ions, such as Fe³⁺, and anions like permanganate (B83412) (MnO₄⁻) and dichromate (Cr₂O₇²⁻) in solution through fluorescence quenching.

The 1,2,4-triazole ring can be incorporated into polymer structures, either as part of the main chain or as a pendant group, to impart specific properties to the resulting material.

Research has demonstrated the synthesis of novel poly(aryl ethers) through the nucleophilic aromatic substitution polymerization of 3,5-bis(4′-fluorophenyl)-4-aryl-1,2,4-triazole monomers with various bisphenols. ibm.com The resulting polymers are amorphous, high-molecular-weight thermoplastics with high thermal stability and glass transition temperatures ranging from 185 to 230 °C. ibm.com

Furthermore, polymers containing triazole units, such as poly(1-vinyl 1,2,4-triazole), can be synthesized and crosslinked to form hydrogels. nih.gov In other applications, 1-alkyl-1,2,4-triazoles have been used as carrier molecules within polymer inclusion membranes (PIMs) for the selective separation and transport of metal ions from aqueous solutions. While not a direct polymerization application, some triazole derivatives have been identified as potent inhibitors of tubulin polymerization, highlighting their strong and specific interactions with biopolymer systems. nih.gov

Currently, there is limited specific information in the available research literature regarding the application of this compound or its direct derivatives in the fields of organic electronics and optoelectronic materials. While some metal complexes containing triazole ligands exhibit luminescent properties, this has not been translated into dedicated research on devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) for this particular family of compounds.

Analytical Reagent Applications

The use of this compound as a specific analytical reagent has not been documented in the reviewed literature. However, 1,2,4-triazole and its derivatives are utilized in various analytical applications. nih.govresearchgate.net

One of the primary analytical uses of 1,2,4-triazole is as a certified reference material (CRM) for the qualitative and quantitative analysis of other triazole-containing compounds, such as fungicides. The parent compound, 1,2,4-triazole, is a known metabolite of many triazole-based pesticides. nih.gov Consequently, analytical methods have been developed for its detection in environmental samples like soil and water. nih.govepa.gov These methods often employ advanced techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve high sensitivity and selectivity. nih.govepa.gov

For instance, a validated LC-MS/MS method for the determination of 1,2,4-triazole in soil reported a limit of quantification (LOQ) of 1.1 μg kg⁻¹, demonstrating the high sensitivity achievable. nih.gov Another study detailed an HPLC method for the separation of 1,2,4-triazole on a mixed-mode stationary phase column, highlighting its utility in chromatographic analysis. sielc.com The development of such methods is crucial for monitoring the environmental fate of triazole fungicides and ensuring food safety.

Table 2: Analytical Methods for the Detection of 1,2,4-Triazole and its Derivatives

| Analytical Technique | Analyte | Matrix | Limit of Quantification (LOQ) | Reference |

| LC-MS/MS | 1,2,4-triazole | Soil | 1.1 μg kg⁻¹ | nih.gov |

| LC-MS/MS | 1,2,4-triazole | Water | 0.05 μg/kg | epa.gov |

| HPLC | 1,2,4-triazole | - | Not Specified | sielc.com |

| GC-MS | 1-methyl-1H-1,2,4-triazole | Soil | 0.005 mg kg⁻¹ | researchgate.net |

This table presents data for 1,2,4-triazole and a simple derivative, not specifically for this compound.

Future Directions and Emerging Research Avenues for 1 Cyclobutylmethyl 1h 1,2,4 Triazole Research

Development of Novel and Green Synthetic Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives is a well-established area of organic chemistry, yet significant opportunities exist for the development of more efficient, cost-effective, and environmentally benign methodologies. Future research will likely move beyond traditional synthetic routes, which can involve harsh reagents and generate substantial waste. rsc.org

Key areas of development include:

Catalyst Innovation : Research is increasingly focused on novel catalytic systems. This includes the use of metal-free catalysts, such as iodine, to facilitate reactions like the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines under oxidative conditions. isres.org Bio-inspired catalysts, such as o-quinone cofactors that mimic amine oxidase enzymes, are also being explored for the regioselective synthesis of 1,2,4-triazole-fused heterocycles. rsc.orgrsc.org The use of heterogeneous catalysts like HClO4-SiO2, which can be recycled and reused, offers another path toward more sustainable processes. frontiersin.org For instance, the 1,2,4-triazole anion itself has been shown to be an effective acyl transfer catalyst. nih.govacs.org

Multi-Component Reactions (MCRs) : MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing waste and saving time. The application of MCRs for synthesizing triazole-containing amino acid derivatives using natural acidic catalysts like lemon juice represents a significant step in green chemistry. researchgate.net

Alternative Energy Sources : To reduce energy consumption and reaction times, researchers are turning to alternative energy sources. Microwave irradiation and ultrasonication have been successfully employed for the synthesis of novel 1,2,4-triazole-containing compounds, demonstrating operational simplicity and high efficiency. nih.govmdpi.com

Solvent-Free and Eco-Friendly Solvents : A major push in green chemistry is the reduction or elimination of hazardous organic solvents. rsc.org Synthesizing 1,2,4-triazole derivatives under solvent-free conditions is an emerging trend. frontiersin.org When solvents are necessary, the focus is shifting to greener alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). rsc.orgrsc.org

These advancements aim to make the synthesis of complex molecules like derivatives of 1-(cyclobutylmethyl)-1H-1,2,4-triazole more atom-economical and environmentally responsible. rsc.org

Advanced Computational Modeling and Artificial Intelligence-Driven Discovery for Triazole Derivatives

The integration of computational tools, including artificial intelligence (AI) and machine learning (ML), is revolutionizing drug discovery and materials science. nih.gov For triazole derivatives, these technologies offer a pathway to accelerate the identification of new lead compounds and optimize their properties in silico, significantly reducing the time and cost associated with laboratory experiments. youtube.com

Future computational research will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are used to correlate the chemical structure of compounds with their biological activity. nih.gov By analyzing a dataset of triazole derivatives, researchers can develop models to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test. nih.govnih.gov These models use calculated molecular descriptors like HOMO-LUMO energy gaps, polar surface area, and LogP to predict properties. nih.govirjweb.com

Molecular Docking and Dynamics : Molecular docking simulates the interaction between a ligand (e.g., a triazole derivative) and a biological target, such as an enzyme or receptor. nih.gov This technique helps to predict the binding affinity and mode of interaction, providing insights into the mechanism of action. mdpi.comnih.gov For example, docking studies have been used to investigate how 1,2,4-triazole derivatives interact with the active site of enzymes like lanosterol (B1674476) 14α-demethylase (CYP51) and Mycobacterium tuberculosis cytochrome P450 CYP121. nih.govnih.gov

AI-Powered Virtual Screening : AI and ML algorithms can screen vast virtual libraries containing millions or even billions of chemical compounds to identify potential drug candidates. nih.govyoutube.com Techniques like graph neural networks (GNNs) can analyze molecular structures to predict their pharmacological profiles and prioritize compounds for further investigation. nih.gov This approach accelerates the discovery process and increases the likelihood of finding novel, potent molecules. towardsdatascience.com

De Novo Drug Design : Generative AI models, such as recurrent neural networks (RNNs), can be trained on large databases of known molecules to design entirely new compounds with desired properties. youtube.com This allows for the exploration of a vast chemical space to create novel triazole derivatives optimized for specific biological targets. youtube.com

These computational approaches will be instrumental in guiding the synthesis of new derivatives of this compound with enhanced biological activity and improved pharmacokinetic profiles. nih.gov

Exploration of New Molecular Targets and Biological Mechanisms (In Vitro)

The 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous clinically approved drugs, particularly antifungals like fluconazole (B54011) and itraconazole. frontiersin.orgnih.gov These drugs typically function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov However, the therapeutic potential of 1,2,4-triazoles extends far beyond this single mechanism.

Future in vitro research will aim to uncover new biological targets and elucidate the mechanisms of action for derivatives of this compound. Emerging areas of investigation include:

Anticancer Activity : Researchers are exploring 1,2,4-triazoles as anticancer agents that target various cellular pathways. nih.gov For example, novel indolyl 1,2,4-triazole derivatives have been evaluated for their inhibitory activity against cyclin-dependent kinases CDK4 and CDK6, which are involved in cell cycle regulation. rsc.org Other studies have shown that certain triazole derivatives can induce cell cycle arrest in cancer cell lines. nih.gov

Antimicrobial and Antitubercular Targets : Beyond fungal infections, 1,2,4-triazoles are being investigated for their activity against a range of pathogens. researchgate.net New derivatives have shown promise against Mycobacterium tuberculosis, with molecular docking studies suggesting they may target enzymes like cytochrome P450 CYP121. nih.gov Hybrid molecules combining 1,2,4-triazole with other active agents like norfloxacin (B1679917) are also being developed to combat bacterial resistance. researchgate.net

Neurological and Metabolic Targets : The structural versatility of the triazole ring allows it to interact with a variety of receptors in the central nervous system and other biological systems. nih.gov Research has identified 1,2,4-triazole derivatives as cannabinoid CB1 receptor antagonists and inhibitors of phosphodiesterase 4 (PDE4). nih.govnih.gov Additionally, derivatives of 4-amino-4H-1,2,4-triazole have shown potential as anticonvulsants through interaction with the GABA-A receptor. researchgate.net

Dual-Target Inhibitors : An emerging strategy in drug design is the development of compounds that can simultaneously inhibit multiple targets, which may offer improved efficacy or help overcome drug resistance. One study reported a triazole derivative that could dually target both tubulin and CDC5L, demonstrating potential in cancer therapy. acs.org

By exploring this diverse range of biological targets, researchers can unlock new therapeutic applications for this compound and its analogs.

Expansion into Emerging Materials Science and Catalysis Fields

While much of the focus on 1,2,4-triazoles has been in medicinal chemistry, their unique chemical properties also make them valuable in other scientific domains, particularly materials science and catalysis. nih.govnih.gov The future will likely see an expansion of research into the application of this compound derivatives in these emerging fields.

Potential areas for exploration include:

Coordination Chemistry and Polymers : The nitrogen atoms in the 1,2,4-triazole ring are excellent ligands for coordinating with metal ions. This property allows for the creation of coordination polymers and metal-organic frameworks (MOFs). These materials have diverse applications, including in gas storage, separation, and catalysis.

Catalysis : The 1,2,4-triazole anion has been identified as an effective acyl transfer catalyst for important organic reactions like aminolysis and transesterification. nih.govacs.org Future work could explore the development of chiral triazole-based catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals. nih.gov The catalytic activity of triazoles can also be harnessed in bio-inspired systems, such as the amine oxidase-mimicking catalyst used for constructing triazole-fused heterocycles. rsc.orgrsc.org

Corrosion Inhibition : 1,2,4-triazole derivatives have been investigated as corrosion inhibitors for various metals. Their ability to form a protective layer on the metal surface can prevent degradation, an application of significant industrial importance.

Ionic Liquids : The unique structure of the triazole ring makes it a suitable scaffold for the design of novel ionic liquids. These compounds, which are salts that are liquid at low temperatures, are considered green solvents and have applications in electrochemistry and synthesis. nih.gov

By leveraging the structural and electronic properties of the 1,2,4-triazole core, researchers can develop new materials and catalysts based on derivatives of this compound with novel functions and applications.

Integration with Sustainable Chemistry Paradigms

The principles of sustainable or "green" chemistry are increasingly influencing the direction of chemical research and manufacturing. rsc.org This paradigm shift emphasizes the need to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For this compound and its derivatives, future research and development will be heavily guided by these principles.

Key aspects of integration with sustainable chemistry include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are a prime example of an atom-economical approach that is being applied to triazole synthesis. rsc.orgresearchgate.net

Use of Renewable Feedstocks and Catalysts : Moving away from petrochemical-based starting materials and towards renewable resources. The use of natural catalysts, such as lemon juice, is an innovative step in this direction. researchgate.net

Energy Efficiency : Employing methods that reduce energy consumption, such as using alternative energy sources like microwave and ultrasound, or developing catalysts that allow reactions to proceed under milder conditions. nih.govmdpi.com

Safer Solvents and Auxiliaries : Minimizing or replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids, or conducting reactions under solvent-free conditions. frontiersin.orgrsc.org

Waste Prevention : Designing syntheses to produce minimal waste. This can be achieved through high-yield reactions and the use of recyclable catalysts. frontiersin.orgrsc.org

By consciously applying these principles, the entire lifecycle of this compound research, from initial synthesis to final application, can be made more environmentally responsible and economically viable. rsc.org

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(cyclobutylmethyl)-1H-1,2,4-triazole and its derivatives?

- Answer : The synthesis often involves hydroxymethylation of 1H-1,2,4-triazole using paraformaldehyde in the presence of catalysts (e.g., HCl or H2SO4), followed by substitution with cyclobutylmethyl halides. For example, 1-(chloromethyl)-1,2,4-triazole hydrochloride can be synthesized via thionyl chloride reaction with hydroxymethyl intermediates, which may serve as a precursor for further alkylation . Alternative one-pot methods using NaOH as a base have been reported for structurally similar triazoles, yielding products in good yields (65–80%) .

Q. What spectroscopic techniques are recommended for characterizing triazole derivatives?

- Answer : Key techniques include:

- <sup>1</sup>H/ <sup>13</sup>C NMR : To confirm substitution patterns and cyclobutylmethyl group integration .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation analysis (e.g., NIST databases provide reference spectra for triazole derivatives) .

- FT-IR : To identify functional groups like C-N and C-H stretching in the triazole ring .

Q. What are the key structural features influencing the biological activity of 1,2,4-triazole derivatives?

- Answer : Substituents on the triazole ring and adjacent groups (e.g., cyclobutylmethyl) significantly modulate activity. For instance: